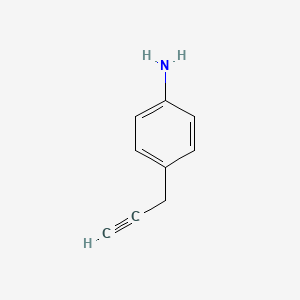

4-Prop-2-ynyl-phenylamine

Description

4-Prop-2-ynyl-phenylamine (IUPAC name: 4-(prop-2-yn-1-yl)aniline) is an aromatic amine featuring a propargyl (prop-2-ynyl) group attached to the para position of a phenyl ring. Its molecular formula is C₉H₉N (molar mass: 131.18 g/mol). The compound combines the reactivity of an aromatic amine with the terminal alkyne functionality of the propargyl group, enabling applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and pharmaceutical synthesis.

Properties

Molecular Formula |

C9H9N |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

4-prop-2-ynylaniline |

InChI |

InChI=1S/C9H9N/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7H,3,10H2 |

InChI Key |

SDZZRVZXILQIKA-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC1=CC=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Prop-2-ynyl-phenylamine typically involves the reaction of phenylamine (aniline) with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen of the aniline attacks the electrophilic carbon of the propargyl bromide, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis can be scaled up by optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the process. Additionally, the reaction can be carried out under controlled temperature and pressure conditions to further improve the yield.

Chemical Reactions Analysis

Types of Reactions

4-Prop-2-ynyl-phenylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often used.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Prop-2-ynyl-phenylamine has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 4-Prop-2-ynyl-phenylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains .

Comparison with Similar Compounds

4-(Prop-2-ynyloxy)phenylamine

- Structure : Contains a propargyloxy group (–O–CH₂–C≡CH) at the para position of aniline.

- Molecular Formula: C₉H₉NO (vs. C₉H₉N for 4-Prop-2-ynyl-phenylamine).

- Key Differences :

- The oxygen atom in the propargyloxy group increases polarity and electron-withdrawing effects, reducing the amine’s basicity compared to this compound.

- Reactivity: The propargyloxy group may participate in ether cleavage reactions, whereas the propargyl group in this compound is more suited for alkyne-specific reactions.

4-Allylphenylamine

- Structure : Features an allyl (–CH₂–CH=CH₂) substituent at the para position.

- Key Differences :

- The allyl group lacks the terminal alkyne’s click chemistry utility but offers olefin-based reactivity (e.g., epoxidation, hydrofunctionalization).

- Steric hindrance is lower compared to the propargyl group.

4-Ethylphenylamine

- Structure : A simple ethyl (–CH₂CH₃) substituent.

- Key Differences :

- Lunsaturated bonds limit conjugation or specialized reactivity.

- Higher hydrophobicity compared to propargyl derivatives.

Data Tables

Table 1: Comparative Properties of Substituted Anilines

| Compound | Molecular Formula | Molar Mass (g/mol) | Substituent Type | Key Reactivity Features |

|---|---|---|---|---|

| This compound | C₉H₉N | 131.18 | Propargyl | Terminal alkyne for click chemistry |

| 4-(Prop-2-ynyloxy)aniline | C₉H₉NO | 147.18 | Propargyloxy | Ether cleavage, moderate polarity |

| 4-Allylphenylamine | C₉H₁₁N | 133.19 | Allyl | Olefin reactivity (e.g., addition) |

| 4-Ethylphenylamine | C₈H₁₁N | 121.18 | Alkyl | Hydrophobic, inert substituent |

Table 2: Reported Synonyms and Identifiers

| Compound | Synonyms/Identifiers (Source) |

|---|---|

| This compound | Not explicitly listed in evidence; inferred from structural analysis |

| 4-(Prop-2-ynyloxy)aniline | 4-Aminophenyl propargyl ether; Benzenamine, 4-(2-propynyloxy) (CAS MFCD12823190) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.